Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate
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Overview
Description
Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a methyl group, and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in an appropriate solvent . The reaction mixture is then subjected to various purification steps, such as filtration and washing, to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-2-methylbenzoic acid: A precursor in the synthesis of the target compound.
5-Bromo-1-methyl-2-oxoindoline: Another brominated heterocyclic compound with similar structural features.
Methyl 5-bromopyridine-3-carboxylate: A related compound with a bromopyridine moiety.
Uniqueness
Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic structure
Properties
Molecular Formula |
C12H13BrN4O3 |
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Molecular Weight |
341.16 g/mol |
IUPAC Name |
methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13BrN4O3/c1-16-6-7(13)4-8(11(16)18)14-10-5-9(12(19)20-3)17(2)15-10/h4-6H,1-3H3,(H,14,15) |
InChI Key |
XDLNPFAFLYQFTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC2=NN(C(=C2)C(=O)OC)C)Br |
Origin of Product |
United States |
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